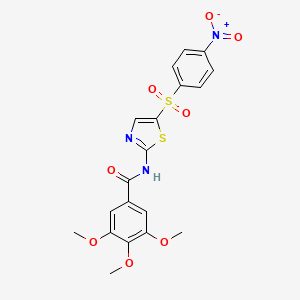

3,4,5-trimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

Description

This compound features a benzamide core substituted with three methoxy groups at the 3,4,5-positions, linked to a thiazole ring bearing a 4-nitrophenylsulfonyl group.

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O8S2/c1-28-14-8-11(9-15(29-2)17(14)30-3)18(23)21-19-20-10-16(31-19)32(26,27)13-6-4-12(5-7-13)22(24)25/h4-10H,1-3H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVWBICMYWVSPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Nitrophenylsulfonyl Group: The nitrophenylsulfonyl group can be introduced via a sulfonylation reaction using a suitable sulfonyl chloride.

Coupling with the Benzamide Core: The final step involves coupling the thiazole derivative with 3,4,5-trimethoxybenzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles like thiols or amines under basic conditions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Antibacterial Activity

The compound has been evaluated for its antibacterial properties against various strains of bacteria. A notable study demonstrated its effectiveness against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Efficacy

- Study Focus : Evaluated the antibacterial activity of thiazole derivatives.

- Findings : The compound exhibited significant activity against MRSA strains with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. It was tested against common fungal pathogens such as Aspergillus niger and Candida albicans.

Case Study: Antifungal Efficacy

- Study Focus : Screening of thiazole derivatives for antifungal properties.

- Findings : Demonstrated effective inhibition of fungal growth at concentrations as low as 1 µg/mL .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies focusing on its cytotoxic effects on cancer cell lines.

Case Study: Cytotoxic Effects

- Study Focus : Comparative analysis of sulfonamide derivatives on cancer cell viability.

- Findings : Showed a remarkable reduction in cell viability at concentrations above 10 µM against several cancer cell lines .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, the nitrophenylsulfonyl group may interact with enzyme active sites, while the thiazole ring can participate in π-π stacking interactions with aromatic residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Sulfonyl-Thiazole Backbone

The sulfonyl-thiazole motif is critical for binding in many enzyme inhibitors. Key analogs include:

Analysis :

- The 4-nitrophenylsulfonyl group is conserved across analogs, suggesting a shared mechanism involving sulfonyl-mediated hydrogen bonding or charge transfer .

Benzamide Substituent Modifications

Variations in the benzamide moiety significantly alter bioactivity:

Analysis :

- Trimethoxybenzamide derivatives (target compound and PBX2) exhibit enhanced binding to aromatic pockets in proteins due to their electron-rich nature .

- Nitazoxanide demonstrates that nitro groups on the thiazole ring (vs. sulfonyl in the target) correlate with antiparasitic activity, highlighting the role of electronic effects .

Physicochemical Properties

| Property | Target Compound | 4-Phenoxy Analog | Nitazoxanide |

|---|---|---|---|

| Molecular Weight | ~507 g/mol | ~448 g/mol | ~307 g/mol |

| Calculated logP | 3.4 (est.) | 2.9 | 2.2 |

| Hydrogen Bond Acceptors | 10 | 9 | 7 |

| Rotatable Bonds | 7 | 6 | 5 |

Key Insights :

- The trimethoxy group increases hydrogen-bond acceptors, favoring interactions with polar enzyme pockets .

Biological Activity

3,4,5-Trimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H18N4O5S2

- Molecular Weight : 398.47 g/mol

The presence of methoxy groups and a thiazole moiety contributes to its biological properties, making it a candidate for various therapeutic applications.

1. Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For example, a study demonstrated that thiazole derivatives showed cytotoxic effects against various cancer cell lines, with some exhibiting IC50 values lower than standard chemotherapeutic agents like doxorubicin . Specifically, the structural features such as the presence of electron-donating groups and the thiazole ring itself are crucial for enhancing cytotoxicity.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | A-431 | 1.61 ± 1.92 |

| Compound B | Jurkat | 1.98 ± 1.22 |

2. Anticonvulsant Activity

The anticonvulsant potential of thiazole-containing compounds has been explored in various studies. For instance, certain derivatives have shown effectiveness in animal models by significantly reducing seizure activity . The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole ring can enhance anticonvulsant properties.

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Activity : Some thiazole derivatives have been identified as potent inhibitors of specific enzymes involved in cancer progression.

- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death .

Case Study 1: Thiazole Derivatives in Cancer Therapy

A recent study synthesized several thiazole derivatives and evaluated their anticancer activity using MTT assays. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced antiproliferative effects against various cancer cell lines, highlighting the importance of structural modifications for therapeutic efficacy .

Case Study 2: Evaluation of Anticonvulsant Properties

Another investigation focused on evaluating the anticonvulsant properties of novel thiazole derivatives in rodent models. The findings revealed that certain derivatives significantly reduced seizure frequency and duration compared to controls, suggesting potential for developing new anticonvulsant medications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.